8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-bromo-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H10BrClN4O2 and its molecular weight is 369.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Bromophenols Coupled with Nucleoside Bases : Research on bromophenols coupled with nucleoside base derivatives, including similar structures, has been conducted. These studies focus on isolating and characterizing compounds from natural sources, such as red algae, and their potential bioactive properties (Ma et al., 2007).
Thietanyl Protection in Synthesis : The use of thietanyl protecting group has been explored for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. This research outlines a novel route for synthesizing these compounds, showcasing their potential utility in medicinal chemistry (Khaliullin & Shabalina, 2020).
Metalation of Purine Bases : A versatile methodology for C⁸-metalation of purine bases has been reported, where compounds similar to the one react with metal centers to form complexes. This approach is significant for developing metal-based drugs or probes in chemical biology (Brackemeyer et al., 2014).
Biological Activity and Applications
Antidepressant Properties : Some derivatives have been synthesized and shown to exhibit antidepressant activity in preclinical models. This suggests potential applications in designing new therapeutic agents for depression (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2017).
Antitussive Properties : The synthesis and evaluation of new xanthine derivatives, related structurally to purine-diones, have shown promising results as antitussive agents. Such studies are crucial for developing new treatments for cough and related respiratory conditions (Mikus et al., 1997).
Antimicrobial Activity : Novel succinimide derivatives, related through synthetic pathways involving similar core structures, have been synthesized and shown to possess antimicrobial activities. This highlights the potential for developing new antimicrobial agents (Cvetković et al., 2019).
Properties
IUPAC Name |
8-bromo-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNPLNFFLLZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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